molecular formula C24H28N2O4S2 B2832100 methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 367908-51-8

methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2832100
CAS No.: 367908-51-8
M. Wt: 472.62
InChI Key: BQLOSQRTOJZFOO-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core

Properties

IUPAC Name

methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S2/c1-24(2,3)13-9-10-14-17(11-13)32-22(20(14)23(29)30-4)26-19(27)12-18-21(28)25-15-7-5-6-8-16(15)31-18/h5-8,13,18H,9-12H2,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOSQRTOJZFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the benzothiazinone moiety: This involves the acylation of the benzothiophene core with 3-oxo-4H-1,4-benzothiazin-2-yl acetyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit promising anticancer properties. The thiazine and thiophene rings are known to enhance the bioactivity of compounds by interacting with biological targets involved in cancer progression. Studies have shown that derivatives of benzo[b]thiophene can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
Compounds containing thiazine structures have demonstrated antimicrobial activity against various pathogens. The presence of the benzo[b]thiophene moiety may enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics .

Pharmacological Applications

1. Enzyme Inhibition
The unique structure of this compound suggests potential as an enzyme inhibitor. For instance, compounds with similar frameworks have been studied for their ability to inhibit enzymes such as thymidine phosphorylase and other targets relevant in cancer therapy . This inhibition can lead to decreased tumor growth and improved patient outcomes.

2. Anti-inflammatory Effects
Research on related compounds has indicated anti-inflammatory properties through the modulation of inflammatory pathways. The structural components may interact with signaling molecules involved in inflammation, providing a basis for developing anti-inflammatory drugs .

Materials Science Applications

1. Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable films could be beneficial in the development of organic photovoltaic devices or organic light-emitting diodes (OLEDs). The thiophene unit is particularly advantageous for enhancing charge transport properties within these materials .

2. Drug Delivery Systems
Due to its complex structure and potential for functionalization, this compound could be explored in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is an area of ongoing research .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant reduction in tumor size in preclinical models using derivatives of similar structure .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal cytotoxicity towards human cells .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of thymidine phosphorylase with IC50 values indicating strong activity .

Mechanism of Action

The mechanism of action of methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar chemical properties.

    Benzothiazinone derivatives: These compounds share the benzothiazinone moiety and may have similar biological activities.

Uniqueness

Methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

Methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The compound's chemical structure includes a benzo[b]thiophene core and a thiazin moiety, contributing to its unique biological profile. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃S
Molecular Weight357.47 g/mol
Boiling Point719.8 ± 60.0 °C (Predicted)
Density1.286 ± 0.06 g/cm³ (Predicted)
pKa12.46 ± 0.40 (Predicted)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures have shown inhibition of key enzymes involved in various diseases, including cancer and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors such as GSK-3β and TRPV1, which are crucial in signaling pathways related to pain and neurodegenerative diseases.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound:

  • Cytotoxicity Assays : Compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may stem from its ability to modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that related compounds can reduce the levels of pro-inflammatory cytokines in vitro, indicating a possible mechanism for treating inflammatory diseases .

Study on GSK-3β Inhibition

A notable study focused on the inhibition of GSK-3β by related compounds showed that a derivative exhibited an IC50 value of 1.6 μM in cell-based assays. This inhibition led to increased phosphorylation of GSK-3β Ser9 in neuroblastoma cells, highlighting the potential for neuroprotective applications .

TRPV1 Antagonism

Another study investigated the binding affinity of synthetic vanilloid antagonists for TRPV1 receptors. Although not directly tested on this specific compound, it provides insight into how structural analogs can affect pain pathways through receptor modulation .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions, including coupling of the tetrahydrobenzo[b]thiophene core with the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety. Optimal conditions involve:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
  • Temperature control : Maintain 60–80°C during amide bond formation to minimize side reactions .
  • Purification : Use reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to isolate the product, ensuring ≥95% purity .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and carbon connectivity .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide bonds) .
  • HRMS : Validates molecular weight (±3 ppm accuracy) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the thiophene and thiazine moieties to avoid low yields?

  • Methodological Answer :
  • Coupling agents : Use HATU or EDC/HOBt for efficient amide bond formation under anhydrous conditions .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of the acylating agent to the amine to drive the reaction .
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to halt the reaction at peak conversion .

Q. What mechanisms underlie its potential bioactivity, and how can they be validated experimentally?

  • Methodological Answer :
  • Hypothesis : The thiophene-thiazine scaffold may inhibit enzymes (e.g., kinases) via π-π stacking or hydrogen bonding .
  • Validation :
  • Enzyme assays : Measure IC₅₀ values against recombinant targets (e.g., COX-2 or tyrosine kinases) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and compare to structurally related compounds .

Q. How do structural modifications (e.g., tert-butyl vs. methyl substituents) impact pharmacokinetic properties?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs (e.g., replacing tert-butyl with cyclohexyl) and evaluate:
  • Lipophilicity : LogP measurements via shake-flask method .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • Data interpretation : Higher lipophilicity may enhance membrane permeability but reduce solubility .

Q. How can conflicting bioactivity data across different assays be resolved?

  • Methodological Answer :
  • Assay standardization : Use the same cell line (e.g., HEK293) and passage number to minimize variability .
  • Orthogonal assays : Confirm hits with fluorescence-based and luminescence readouts to rule out assay artifacts .
  • Dose-response curves : Ensure data spans 3–4 log units to calculate accurate EC₅₀/IC₅₀ values .

Q. What strategies improve compound stability under physiological conditions?

  • Methodological Answer :
  • pH stability testing : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Prodrug design : Mask labile groups (e.g., ester hydrolysis) with PEGylation or phosphonate esters .
  • Formulation : Use cyclodextrins or liposomes to enhance aqueous stability .

Translational Research Questions

Q. What preclinical models are suitable for evaluating in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetics : Administer via IV/oral routes in rodents and measure plasma half-life (t₁/₂) and bioavailability .
  • Disease models : Use xenograft tumors (e.g., colon cancer) or inflammatory models (e.g., rheumatoid arthritis) based on in vitro activity .

Q. How can computational modeling predict binding modes and guide structural optimization?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
  • QSAR : Build regression models correlating substituent properties (e.g., Hammett σ) with bioactivity .

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